molecular formula C7H13NO3 B13561642 Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Cat. No.: B13561642
M. Wt: 159.18 g/mol
InChI Key: LMDVHZZKXURSJR-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is an organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxypyrrolidine with methyl acetate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted in a batch reactor . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient and effective .

Industrial Production Methods

In industrial settings, the production of this compound often involves the optimization of reaction conditions to maximize yield. Parameters such as microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time are carefully controlled to achieve optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The hydroxyl group and ester functionality also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the ester and hydroxyl groups.

    Pyrrolidinone: Contains a carbonyl group instead of the ester.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in synthesis and medicinal chemistry .

Biological Activity

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₁O₃ and features a pyrrolidine ring substituted with a hydroxyl group and an acetate moiety. The presence of the pyrrolidine ring is significant, as compounds containing this structure often exhibit diverse pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key activities include:

  • Opioid Receptor Interaction : Research suggests that derivatives of similar compounds can interact with opioid receptors, indicating potential analgesic properties. This interaction may lead to modulation of pain pathways, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Studies have shown that related compounds possess antibacterial, antifungal, and antiviral properties. These activities are crucial for developing new antimicrobial agents.
  • Neuroprotective Effects : There is evidence suggesting that compounds related to this compound may exhibit neuroprotective effects, potentially benefiting conditions like cerebral ischemia .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various pathogens. The compound exhibited significant inhibition against bacterial strains with an IC50 value ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .

Neuroprotective Studies

In a rabbit model for cerebral palsy, this compound was tested for its neuroprotective effects. The results indicated a reduction in hypoxia-induced neuronal death and improved outcomes in terms of motor function recovery .

Structure-Activity Relationship (SAR)

Recent SAR studies have identified that modifications in the pyrrolidine ring can enhance the binding affinity to specific receptors. For instance, combining (S)-3-hydroxypyrrolidine with other pharmacophores resulted in compounds with increased potency against target enzymes, suggesting avenues for optimizing drug design .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

CompoundBiological ActivityIC50 Value (µg/mL)Reference
This compoundAntimicrobial10 - 50
Compound X (similar structure)Antiviral15
Compound Y (pyrrolidine derivative)Neuroprotective25
Compound Z (opioid receptor ligand)Analgesic30

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

InChI

InChI=1S/C7H13NO3/c1-11-6(9)4-7(10)2-3-8-5-7/h8,10H,2-5H2,1H3

InChI Key

LMDVHZZKXURSJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCNC1)O

Origin of Product

United States

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